
(S)-5-Phenylmorpholin-2-one
Overview
Description
(S)-5-Phenylmorpholin-2-one is a chiral compound that serves as a key intermediate in the synthesis of various pharmacologically relevant molecules. It is known for its ability to form chiral iminium intermediates with aliphatic aldehydes, which can then undergo further chemical transformations. The significance of this compound lies in its stereochemical properties, which are crucial for the diastereoselective synthesis of target molecules with desired biological activities .
Synthesis Analysis
The synthesis of this compound and its derivatives involves several steps that are designed to ensure the retention of stereochemical integrity. For instance, the compound can be transformed into (5S)-5-Phenyl-3,4-dehydromorpholin-2-one through a one-pot bromination/dehydrobromination process. This derivative then participates in regio- and diastereoselective Diels-Alder reactions, showcasing the versatility of the parent compound in synthetic organic chemistry . Additionally, the synthesis of novel 5-phenylmorphans from this compound demonstrates the compound's utility in creating complex structures through a series of diastereoselective reactions, including alkylation and ene-imine cyclization followed by reduction .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is of particular interest due to the stereochemical outcomes of the reactions they undergo. Single crystal X-ray analysis has been employed to confirm the stereochemical course of reactions involving these compounds. For example, the methylated derivative obtained from a major adduct formed during a Mannich reaction with 2-furylboronic acid was analyzed to confirm the diastereoselectivity of the reaction .
Chemical Reactions Analysis
Chemical reactions involving this compound are characterized by their diastereoselectivity. The compound's ability to form chiral iminium intermediates with aldehydes is a key step in the diastereoselective Mannich reaction with 2-furylboronic acid. This reaction is an example of how this compound can be used to construct complex molecules with high stereocontrol . Furthermore, the compound's derivatives participate in Diels-Alder reactions, which are pivotal in the synthesis of diverse molecular frameworks with potential therapeutic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their structural features and the conditions under which they are synthesized. For instance, the synthesis of 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one demonstrates the importance of reaction conditions, such as the use of a solid superacid catalyst and ethanol as a solvent, which lead to a high yield and mild reaction conditions. These properties are essential for the practical application of the synthesized compounds in further chemical transformations and potential industrial scale-up .
Scientific Research Applications
Azide 1,3-Dipolar Cycloadditions
N-Propynoyl and N-Propenoyl derivatives of (5R)-5-phenylmorpholin-2-one were investigated for their reactivity in azide 1,3-dipolar cycloadditions. These reactions led to the formation of triazoles and aziridines, highlighting the compound's potential in organic synthesis (Chen, Gan, & Harwood, 2008).
DNA Binding and Antimicrobial Activities
N-Phenylmorpholine derivatives linked with thiazole were synthesized and showed intercalation binding mode with DNA. Some derivatives exhibited antimicrobial and anti-cancer activities, demonstrating the compound's relevance in medicinal chemistry (Farghaly, Abo Alnaja, El‐Ghamry, & Shaaban, 2020).
Anticancer and Antibacterial Agents
2-Phenyl 1,3-benzodioxole derivatives, related to (S)-5-Phenylmorpholin-2-one, were synthesized and showed significant anticancer and antibacterial potency. These compounds also demonstrated potential for DNA binding, highlighting their applications in developing new therapeutic agents (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).
Antidepressant Activity
2-Aryl-3-methyl-5-phenylmorpholine compounds were synthesized and tested for antidepressant activity using the forced swimming test in mice. These studies suggest the compound's potential in the development of new antidepressant drugs (Xiao Xin, 2007).
properties
IUPAC Name |
(5S)-5-phenylmorpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYHFJFAHHKICH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC(=O)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454208 | |
| Record name | (S)-5-PHENYLMORPHOLIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144896-92-4 | |
| Record name | (S)-5-PHENYLMORPHOLIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of (S)-5-Phenylmorpholin-2-one in organic synthesis?
A: this compound serves as a chiral auxiliary in asymmetric synthesis, particularly in the diastereoselective synthesis of α-amino acids. [, , ] It achieves this by forming chiral iminium ions with aldehydes, which then undergo stereoselective reactions with various nucleophiles.
Q2: Can you give an example of a specific reaction where the stereochemical influence of this compound is demonstrated?
A: One well-documented example is the boronic acid Mannich reaction. When this compound reacts with an aldehyde, it forms a chiral iminium ion. Subsequent addition of 2-furylboronic acid to this iminium species occurs diastereoselectively, favoring one stereoisomer of the product. [] This stereochemical outcome is confirmed by X-ray crystallography of a derivative. []
Q3: Besides the boronic acid Mannich reaction, are there other reactions where this compound is employed for asymmetric induction?
A: Yes, this compound has also proven effective in diastereoselective Strecker reactions. [] The iminium ion, formed between this compound and an aldehyde, reacts with copper(I) cyanide and hydrochloric acid to yield enantioenriched α-aminonitrile derivatives. These intermediates can be subsequently hydrolyzed to obtain D-α-amino acids. []
Q4: What are the advantages of using this compound as a chiral auxiliary in the synthesis of α-amino acids?
A: The main advantages lie in its ability to induce high levels of diastereoselectivity in key reactions like the Mannich reaction and the Strecker reaction. [, , ] This control over stereochemistry is crucial for synthesizing enantiomerically pure α-amino acids, which are essential building blocks for pharmaceuticals and other bioactive molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid](/img/structure/B131849.png)
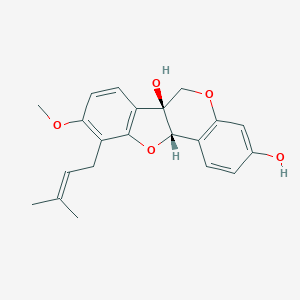
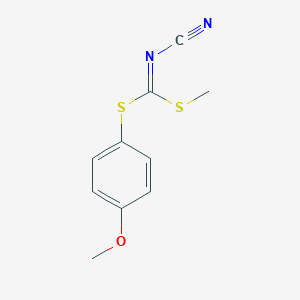

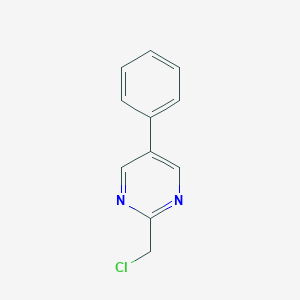
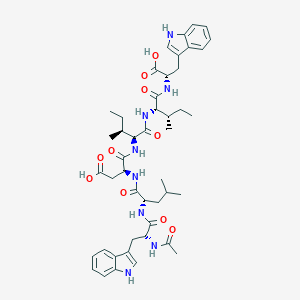

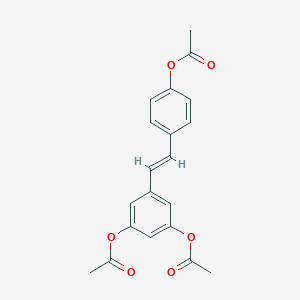

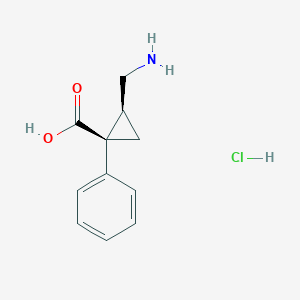
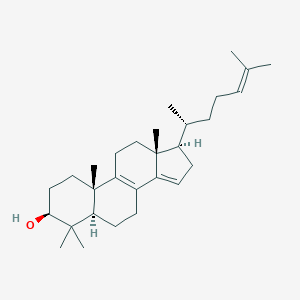
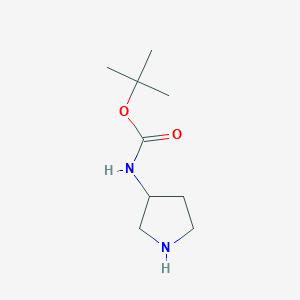
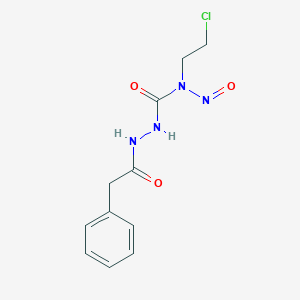
![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)